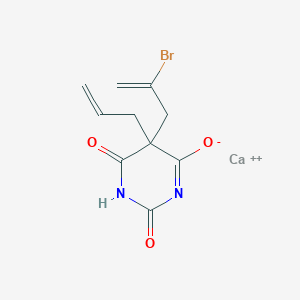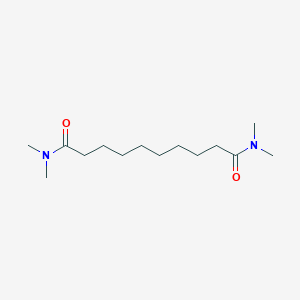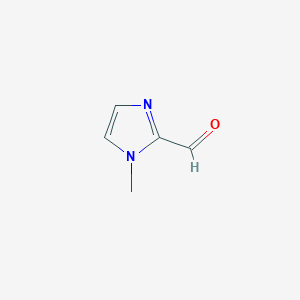
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt, also known as ABB, is a novel barbiturate derivative that has gained attention in recent years due to its potential applications in scientific research. ABB is a white crystalline powder that is soluble in water and other polar solvents. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The exact mechanism of action of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage. Additionally, 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
In addition to its neuroprotective effects, 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to have other biochemical and physiological effects. Studies have shown that 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt can reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes. 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has also been found to have anti-tumor effects, with studies showing that it can inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt in lab experiments is its high purity and solubility in water and other polar solvents. This makes it easy to prepare solutions of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt for use in various assays and experiments. However, one limitation of using 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several potential future directions for research on 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt. One area of interest is in the development of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt-based drugs for the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt and its potential applications in other areas of medicine and biology. Finally, there is a need for more studies to investigate the safety and toxicity of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt in humans and animals.
Métodos De Síntesis
The synthesis of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt involves the reaction of 5-allylbarbituric acid with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with calcium hydroxide to form the calcium salt of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt. This synthesis method has been reported to yield high purity 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt with good yields.
Aplicaciones Científicas De Investigación
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to have neuroprotective effects. Studies have shown that 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt can protect neurons from oxidative stress and reduce inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
14960-32-8 |
|---|---|
Nombre del producto |
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt |
Fórmula molecular |
C10H10BrCaN2O3+ |
Peso molecular |
326.18 g/mol |
Nombre IUPAC |
calcium;5-(2-bromoprop-2-enyl)-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate |
InChI |
InChI=1S/C10H11BrN2O3.Ca/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;/h3H,1-2,4-5H2,(H2,12,13,14,15,16);/q;+2/p-1 |
Clave InChI |
ROXCPJSKHRWHHJ-UHFFFAOYSA-M |
SMILES |
C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |
SMILES canónico |
C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |
Otros números CAS |
14960-32-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)



![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)

